molecular formula C10H11N3O2 B13101239 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine

Cat. No.: B13101239
M. Wt: 205.21 g/mol
InChI Key: RBFACHBDWGISND-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine is a heterocyclic compound that contains both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine typically involves the reaction of ethoxy-substituted pyrimidine derivatives with furan-containing reagents. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boronic acids or esters with halogenated pyrimidines under palladium catalysis . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The furan and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of target proteins. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
  • 2-(Pyridin-2-yl)-4,6-diarylpyrimidine

Uniqueness

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine is unique due to the presence of both ethoxy and furan substituents on the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethoxy-6-(furan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H11N3O2/c1-2-14-9-6-7(12-10(11)13-9)8-4-3-5-15-8/h3-6H,2H2,1H3,(H2,11,12,13)

InChI Key

RBFACHBDWGISND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C2=CC=CO2)N

Origin of Product

United States

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